molecular formula C7H9ClN2O2 B15213837 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide CAS No. 69000-38-0

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide

Cat. No.: B15213837
CAS No.: 69000-38-0
M. Wt: 188.61 g/mol
InChI Key: MSFGZWJUYMLRMO-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide (CAS 69000-38-0) is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This acetamide derivative features a reactive chloroacetamide group linked to a 3,4-dimethylisoxazole heterocycle, a combination that makes it a valuable building block in organic synthesis and medicinal chemistry research . The chloroacetamide group is a known electrophile that can undergo nucleophilic substitution reactions, allowing researchers to tether the 3,4-dimethylisoxazole moiety to other molecular scaffolds, particularly nitrogen and sulfur nucleophiles . The 3,4-dimethylisoxazole component is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding . While specific biological data for this exact compound is limited in the public domain, its primary research application is as a synthetic intermediate. It is notably used in the preparation of more complex molecules containing sulfamoyl-phenyl-acetamide pharmacophores, which are explored for their potential biological activities . Such hybrid compounds are frequently investigated in scientific research for various applications, including the study of enzyme inhibition and protein interactions . The mechanism of action for compounds derived from this reagent often involves the potential to interact with enzyme active sites; the chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, while the sulfonamide group in downstream derivatives can mimic natural substrates, leading to enzyme inhibition . Researchers value this compound for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

69000-38-0

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(2)10-12-7(4)9-6(11)3-8/h3H2,1-2H3,(H,9,11)

InChI Key

MSFGZWJUYMLRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide typically involves the reaction of 3,4-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3,4-dimethylisoxazole+chloroacetyl chloridetriethylamineThis compound\text{3,4-dimethylisoxazole} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3,4-dimethylisoxazole+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted amides or thioamides.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

    Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide:

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl 218.07 Intermediate in heterocyclic synthesis
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole, chloromethyl 242.67 Pharmacological precursor
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl 262.71 Antimicrobial agent synthesis
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide Oxadiazole, isopropyl, 2-chlorophenyl 341.22 Agrochemical research
2-Chloro-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide Dimethylisoxazole, sulfonylphenyl 397.85 Discontinued pharmaceutical intermediate

Key Observations :

  • However, this may also limit solubility compared to sulfonamide-containing analogues .
  • Reactivity : The chloroacetamide group enables nucleophilic substitution reactions, a feature exploited in synthesizing thiazoles (e.g., ) and oxadiazoles (e.g., ).
Spectroscopic Characterization
  • NMR : The 3,4-dimethylisoxazole group is expected to show singlet peaks for methyl protons at ~2.1–2.5 ppm, as seen in benzisoxazole derivatives . The acetamide NH proton typically resonates at ~10–12 ppm .
  • IR : A strong C=O stretch (~1610–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm the acetamide group .

Q & A

Basic: How can researchers optimize the synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For example, refluxing equimolar amounts of the amine precursor (e.g., 3,4-dimethylisoxazol-5-amine) and chloroacetyl chloride in triethylamine (10 mL) for 4 hours under inert conditions is a common starting point . Thin-layer chromatography (TLC) should monitor reaction progress to minimize side products. Post-reaction, recrystallization using petroleum ether enhances purity . To further optimize, employ Design of Experiments (DoE) methodologies, such as factorial designs, to assess interactions between variables like temperature, solvent volume, and reaction time . Statistical analysis of these parameters can reduce experimental iterations and maximize yield.

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide linkage and aromatic substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O (amide) and C-Cl bonds . High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, and X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on existing reaction datasets can predict regioselectivity in substitution reactions involving the isoxazole or chloroacetamide moieties .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity in analogs?

Methodological Answer:
Systematic SAR studies require synthesizing analogs with controlled variations (e.g., halogen substitution, alkyl chain length). For example, replacing the 3,4-dimethylisoxazole group with a phenyl-oxadiazole (as in ) alters electronic properties and binding affinity . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) quantify how structural changes affect activity. QSAR models can then correlate descriptors like logP or polar surface area with observed bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent used). Standardize protocols by adhering to guidelines like NIH’s Assay Guidance Manual. Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For instance, if a study reports conflicting antimicrobial activity, repeat tests under controlled minimum inhibitory concentration (MIC) conditions with reference strains . Meta-analyses of published data can identify confounding variables (e.g., impurity levels >95%) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:
Recrystallization using non-polar solvents (e.g., petroleum ether) is effective for initial purification . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) separates by polarity. Advanced techniques like preparative HPLC with C18 columns resolve closely related impurities. Always verify purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced: How do solvent polarity and catalyst choice influence reaction outcomes in derivative synthesis?

Methodological Answer:
Solvent polarity affects nucleophilicity in substitution reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the chloroacetamide group, while non-polar solvents favor slower, controlled reactions . Catalysts like DMAP (4-dimethylaminopyridine) accelerate acylation, whereas Lewis acids (e.g., ZnCl₂) may stabilize intermediates. Use DoE to model interactions: for example, a central composite design can optimize solvent-catalyst combinations for maximum yield .

Advanced: What methodologies identify biological targets for this compound’s observed bioactivity?

Methodological Answer:
Employ affinity chromatography or pull-down assays with tagged derivatives to isolate target proteins. For example, biotinylate the acetamide group and use streptavidin beads to capture binding partners from cell lysates . Alternatively, thermal shift assays (TSA) detect protein stabilization upon ligand binding. Molecular docking against databases like PDB or ChEMBL predicts plausible targets, which are validated via siRNA knockdown or CRISPR-Cas9 gene editing .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC at timed intervals to calculate half-life. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Stability-indicating methods (e.g., LC-MS) characterize degradation products, informing storage conditions (e.g., desiccated, -20°C) .

Basic: What are key challenges in scaling up the synthesis of this compound?

Methodological Answer:
Scale-up challenges include exothermic reactions (risk of runaway conditions) and inefficient mixing in large batches. Mitigate by using jacketed reactors with controlled cooling and high-shear mixers. Optimize solvent volume-to-reactor capacity ratios to maintain reaction kinetics. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of critical parameters (e.g., reagent concentration) . Post-synthesis, implement continuous flow systems for purification to reduce downtime .

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